molecular formula C22H30N4O3S B12466031 Protein degrader 1

Protein degrader 1

Cat. No.: B12466031
M. Wt: 430.6 g/mol
InChI Key: ZLOXMSNKPDWMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of protein degrader 1 typically involves the construction of a bifunctional molecule that includes a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting these two ligands. The synthetic route often starts with the preparation of these individual components, followed by their conjugation under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Protein degrader 1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMSO, acetonitrile, methanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohols to aldehydes or ketones, reduction of nitro groups to amines, and substitution reactions leading to the formation of new carbon-carbon or carbon-heteroatom bonds .

Scientific Research Applications

Protein degrader 1 has a wide range of scientific research applications:

Mechanism of Action

Protein degrader 1 exerts its effects through a mechanism known as proteolysis-targeting chimera (PROTAC). The compound binds to both the target protein and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The degrader is then recycled to target another copy of the protein, allowing for catalytic degradation .

Comparison with Similar Compounds

Similar Compounds

    PROTACs: Similar to protein degrader 1, these compounds also utilize the ubiquitin-proteasome system for targeted protein degradation.

    Molecular Glues: Facilitate the interaction between a target protein and an E3 ligase without the need for a linker.

    Lysosome-Targeting Chimeras (LYTACs): Target proteins for degradation via the lysosome pathway

Uniqueness

This compound is unique in its ability to target and degrade proteins that are considered “undruggable” by traditional small molecule inhibitors. Its bifunctional design allows for high specificity and efficiency in protein degradation, making it a promising candidate for therapeutic development .

Properties

IUPAC Name

1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOXMSNKPDWMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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